molecular formula C7H16ClNO B3102626 cis-4-Methoxy-2-methyl-piperidine hydrochloride CAS No. 1421253-05-5

cis-4-Methoxy-2-methyl-piperidine hydrochloride

Cat. No.: B3102626
CAS No.: 1421253-05-5
M. Wt: 165.66
InChI Key: KMVHXBYZLIKKMN-ZJLYAJKPSA-N
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Description

cis-4-Methoxy-2-methyl-piperidine hydrochloride is a piperidine derivative featuring a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 2-position in a cis-configuration. Piperidine derivatives are widely utilized in pharmaceutical and chemical research due to their versatility as building blocks for drug synthesis and their role in studying stereochemical effects. For instance, substituents like methoxy and methyl groups influence solubility, reactivity, and biological activity compared to bulkier or polar substituents in related compounds .

Properties

IUPAC Name

(2R,4R)-4-methoxy-2-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVHXBYZLIKKMN-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Methoxy-2-methyl-piperidine hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The process may also include steps like dehydroxylation and pyridine reduction . Specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors and optimized catalytic systems to ensure high efficiency and cost-effectiveness. The use of palladium and rhodium catalysts has been reported for the hydrogenation of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: cis-4-Methoxy-2-methyl-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cis-4-Methoxy-2-methyl-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Table 1: Molecular and Substituent Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy
(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate HCl 175671-43-9 C₈H₁₄NO₃Cl* ~211.66 (estimated) Hydroxyl, carboxylate
cis-Methyl 4-hydroxypiperidine-2-carboxylate 1103929-18-5 C₈H₁₃NO₃ ~171.20 (estimated) Hydroxyl, carboxylate (cis)
This compound N/A C₇H₁₄NOCl ~163.65 (estimated) Methoxy, methyl (cis)

*Estimated based on substituent addition to piperidine backbone.

Physicochemical Properties

  • 4-(Diphenylmethoxy)piperidine Hydrochloride : White solid with a melting point of 200–207°C; low water solubility due to bulky aromatic substituents .
  • Methyl 4-hydroxypiperidine-2-carboxylate derivatives: Likely solids; hydroxyl and ester groups may enhance polarity and solubility compared to non-polar substituents .
  • This compound : Hypothesized to exhibit higher water solubility than the diphenylmethoxy analog due to smaller, less hydrophobic substituents.

Toxicity and Handling

  • 4-(Diphenylmethoxy)piperidine Hydrochloride : Classified as acutely toxic (oral Category 4; harmful if swallowed). Requires protective equipment (gloves, goggles) and ventilation during handling .
  • Methyl 4-hydroxypiperidine-2-carboxylate derivatives : Toxicity data unavailable in the provided evidence, but ester and hydroxyl groups may reduce acute risks compared to aromatic substituents .
  • This compound : Expected to have moderate acute toxicity based on structural parallels, though specific data are lacking.

Stereochemical Considerations

Stereochemistry significantly impacts biological activity. For example:

  • The cis-configuration in methyl 4-hydroxypiperidine-2-carboxylate derivatives may enhance binding affinity to target receptors compared to trans-isomers .
  • In this compound, the spatial arrangement of substituents could influence interactions in chiral environments, such as enzyme active sites.

Biological Activity

cis-4-Methoxy-2-methyl-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This compound features a unique structural configuration that influences its interaction with various biological targets, including neurotransmitter receptors. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H16ClNO
  • Molecular Weight : Approximately 161.62 g/mol
  • Structural Features : The compound contains a methoxy group (-OCH₃) and a methyl group (-CH₃) on the piperidine ring, which are crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors in the central nervous system. Its structural characteristics allow it to mimic natural neurotransmitters, potentially influencing pathways related to mood regulation and cognitive functions. Studies indicate that similar piperidine derivatives can act as agonists or antagonists at various receptor sites, including opioid and orexin receptors.

Neurotransmitter Interaction

Research has shown that this compound may interact with several neurotransmitter systems, particularly those involved in mood disorders. Its ability to modulate receptor activity suggests potential applications in treating conditions like depression and anxiety.

Case Studies and Experimental Data

  • In Vitro Studies : Preliminary in vitro assays have indicated that piperidine derivatives can influence cellular oxidative stress, making them candidates for neuroprotective agents .
  • Kinetic Resolution : A study demonstrated the kinetic resolution of piperidine derivatives using chiral ligands, which could enhance the selectivity and efficacy of compounds like this compound in therapeutic applications .
  • Comparative Analysis : Comparative studies with other piperidine compounds highlight the unique pharmacological profiles conferred by the methoxy and methyl substitutions, influencing their reactivity and biological activity.

Summary Table of Biological Activities

Compound NameMolecular FormulaNotable Biological Activity
cis-4-Methoxy-2-methyl-piperidine HClC7H16ClNOPotential MAO inhibition; neurotransmitter modulation
1-Propargyl-4-styrylpiperidineVariesSelective MAO-A inhibition; CNS therapeutic potential
4-Methoxy-piperidineC6H13NNeurotransmitter interaction; mood regulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-4-Methoxy-2-methyl-piperidine hydrochloride, and what critical reaction parameters must be controlled?

  • Methodology :

  • Step 1 : Start with a piperidine ring functionalized at the 4-position. Introduce the methoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
  • Step 2 : Methylation at the 2-position can be achieved via reductive amination or Grignard addition, ensuring stereochemical control (cis configuration) through chiral catalysts or low-temperature conditions .
  • Critical Parameters : Monitor reaction pH (optimize between 7–9), temperature (20–40°C for substitution reactions), and solvent polarity to avoid side products. Purify via recrystallization or column chromatography (silica gel, methanol/DCM eluent) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of cis-4-Methoxy-2-methyl-piperidine hydrochloride?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR (400 MHz, D2_2O) to confirm methoxy (-OCH3_3) and methyl group positions. 13^{13}C NMR verifies piperidine ring integrity .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+^+ at m/z 194.1 for the free base) .

Q. What safety protocols should be implemented when handling cis-4-Methoxy-2-methyl-piperidine hydrochloride in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose per EPA guidelines .
  • Toxicity Mitigation : Acute inhalation risks require immediate ventilation; skin contact necessitates washing with soap/water for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of cis-4-Methoxy-2-methyl-piperidine hydrochloride?

  • Experimental Design :

  • DoE Approach : Vary reaction time (6–24 hrs), temperature (25–50°C), and stoichiometry (1:1.2 molar ratio of piperidine to methoxy reagent) to identify optimal yield conditions .
  • By-Product Analysis : Use LC-MS to detect impurities (e.g., trans-isomers or over-alkylated products). Adjust solvent polarity (switch from THF to DMF) to suppress side reactions .

Q. What strategies are employed to resolve discrepancies in reported solubility and stability data for cis-4-Methoxy-2-methyl-piperidine hydrochloride under varying pH conditions?

  • Data Contradiction Analysis :

  • Solubility Profiling : Test solubility in buffered solutions (pH 2–10) at 25°C. Use UV-Vis spectroscopy to quantify dissolved compound. Note higher solubility in acidic media (pH < 4) due to protonation .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis products (e.g., free piperidine). Recommend storage at -20°C in amber vials to prevent photodegradation .

Q. How should in vitro biological activity assays be designed to evaluate the pharmacological potential of cis-4-Methoxy-2-methyl-piperidine hydrochloride derivatives?

  • Pharmacological Workflow :

  • Target Identification : Screen against GPCRs (e.g., opioid or serotonin receptors) using radioligand binding assays (IC50_{50} determination) .
  • Enzyme Inhibition : Test acetylcholinesterase or monoamine oxidase inhibition via colorimetric assays (e.g., Ellman’s reagent for AChE) at 1–100 µM concentrations .
  • Cytotoxicity : Use MTT assays on HEK293 or SH-SY5Y cell lines to establish therapeutic indices (IC50_{50} > 50 µM for safe profiles) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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